molecular formula C8H16N4 B8379308 N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]ethane-1,2-diamine CAS No. 105829-50-3

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]ethane-1,2-diamine

Cat. No. B8379308
M. Wt: 168.24 g/mol
InChI Key: RCTKPYZUMWNCQU-UHFFFAOYSA-N
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Patent
US08097708B2

Procedure details

1-(1-Methyl-1H-pyrazol-4-yl)-ethanone (250 mg) and ethylenediamine (362 mg) were dissolved in methanol (10 ml), the solution was added with acetic acid (1.21 g) and sodium cyanoborohydride (189 mg), and the mixture was stirred at room temperature for 48 hours. The reaction mixture was added with saturated aqueous sodium hydrogencarbonate and tetrahydrofuran, the layers were separated, and then the organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol:28% aqueous ammonia=10:1:0.1) to obtain the title compound (163 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Three
Quantity
1.21 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7](=O)[CH3:8])[CH:4]=[N:3]1.[CH2:10]([NH2:13])[CH2:11][NH2:12].C([BH3-])#N.[Na+].C(=O)([O-])O.[Na+]>CO.O1CCCC1.C(O)(=O)C>[CH3:1][N:2]1[CH:6]=[C:5]([CH:7]([NH:12][CH2:11][CH2:10][NH2:13])[CH3:8])[CH:4]=[N:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CN1N=CC(=C1)C(C)=O
Name
Quantity
362 mg
Type
reactant
Smiles
C(CN)N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
189 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.21 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform:methanol:28% aqueous ammonia=10:1:0.1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CN1N=CC(=C1)C(C)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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